molecular formula C23H27N5O2S B2927538 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone CAS No. 1251672-87-3

1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone

Cat. No.: B2927538
CAS No.: 1251672-87-3
M. Wt: 437.56
InChI Key: AIUJNSHYEABVSB-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,5-dimethylphenyl group through nucleophilic substitution reactions.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized separately, often through cyclization reactions involving hydrazides and nitriles.

    Coupling Reactions: The piperazine intermediate is then coupled with the oxadiazole and pyridine rings using thiolation reactions, where sulfur-containing reagents facilitate the formation of thioether bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the thioether linkage.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and pressures.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.

    Pharmacology: Studied for its effects on neurotransmitter systems, potentially useful in treating neurological disorders.

    Chemical Biology: Used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, such as serotonin or dopamine receptors.

    Pathways Involved: It could modulate signaling pathways related to mood regulation, cognition, or neuroprotection.

Comparison with Similar Compounds

    1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-(pyridin-2-ylthio)ethanone: Lacks the oxadiazole ring, potentially altering its biological activity.

    1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(1,2,4-oxadiazol-3-yl)pyridin-2-yl)thio)ethanone: Similar structure but with different substitution on the oxadiazole ring.

Uniqueness: The presence of the 3-ethyl-1,2,4-oxadiazol-5-yl group in 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone may confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-4-20-25-23(30-26-20)18-7-8-21(24-14-18)31-15-22(29)28-11-9-27(10-12-28)19-13-16(2)5-6-17(19)3/h5-8,13-14H,4,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUJNSHYEABVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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